![molecular formula C21H22N2O2 B3304870 2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone CAS No. 921919-41-7](/img/structure/B3304870.png)
2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2-(1H-indol-3-yl)acetic acid” was initiated by esterification with a catalytic amount of sulfuric acid in ethanol to ethyl “2-(1H-indol-3-yl)acetate”, which was then reacted with hydrazine hydrate in methanol to achieve "2-(1H-indol-3-yl)acetohydrazide" .Scientific Research Applications
Antibacterial Activity
This compound has shown significant antibacterial activity. It has been reported to be effective against Staphylococcus aureus , especially methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis . The compound was also found to inhibit the biofilm formation of S. aureus .
Antifungal Activity
The compound has demonstrated antifungal activity against Candida albicans . This suggests potential applications in the treatment of fungal infections .
Anti-proliferative Activity
Certain derivatives of the compound have displayed significant anti-proliferative activities against various cancer cell lines . This suggests potential applications in cancer treatment .
Enzyme Inhibition
Some derivatives of the compound have shown good enzyme inhibition potentials against BChE . This suggests potential applications in the treatment of diseases related to enzyme malfunction .
Hemolytic Activity
The compound has shown low values of % hemolytic activity . This suggests that it may have minimal toxic effects on red blood cells .
Molecular Docking
The compound has been used in molecular docking studies . This suggests potential applications in drug discovery and development .
Future Directions
The future directions for research on “2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in similar compounds for their biological activities, this compound may also hold promise for future pharmacological evaluation .
properties
IUPAC Name |
2-(1-benzylindol-3-yl)-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-21(22-10-12-25-13-11-22)14-18-16-23(15-17-6-2-1-3-7-17)20-9-5-4-8-19(18)20/h1-9,16H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAKQJDEMXOTET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-indol-3-yl)-1-morpholinoethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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